

Avelumab Infusion-Related Reaction Technical Support Center

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering infusion-related reactions (IRRs) during experiments involving avelumab.

Troubleshooting Guides Immediate Onset of Infusion-Related Symptoms

Problem: During the avelumab infusion, the subject exhibits symptoms such as fever, chills, flushing, rigors, hypotension, dyspnea, wheezing, back pain, abdominal pain, and/or urticaria. [1][2][3]

Assessment:

- Grade the severity of the reaction. The management strategy is dictated by the grade of the infusion-related reaction.[2][4]
- Rule out other causes. Ensure the symptoms are not due to other underlying conditions.[4]

Solution:



Grade	Action
Grade 1 (Mild)	Slow the infusion rate by 50%.[2][5] Closely monitor the subject.[5]
Grade 2 (Moderate)	Interrupt the infusion immediately.[2] Administer supportive care (e.g., antihistamines, antipyretics). Once symptoms resolve to Grade 1 or less, the infusion can be restarted at a 50% reduced rate.[2][5]
Grade 3 (Severe) or Grade 4 (Life-threatening)	Stop the infusion immediately and permanently discontinue avelumab treatment.[1][2][4] Provide immediate medical intervention and supportive care. Intravenous corticosteroids may be required.[1][6]

For any recurrence of a Grade 1 or 2 IRR, ensure the subject is closely monitored and consider premedication for subsequent infusions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the incidence of infusion-related reactions with avelumab?

A1: Infusion-related reactions are a common adverse event with avelumab, occurring in approximately 26% of patients.[1][6][7] The majority of these reactions are Grade 1 or 2 and occur during the first four infusions.[2][8] Specifically, 98.6% of initial IRRs happen within the first four infusions.[2] Severe (Grade 3 or 4) reactions are less common, occurring in about 0.7% of patients.[1][6]

Q2: What is the recommended premedication to prevent avelumab-related infusion reactions?

A2: Premedication with an antihistamine (e.g., diphenhydramine, chlorphenamine) and acetaminophen (paracetamol) is recommended prior to the first four infusions of avelumab.[1] [4][5][8][9] This practice is based on clinical trial protocols where the majority of patients received such premedication.[8][9] After the fourth infusion, if no IRR has occurred, subsequent premedication is at the discretion of the supervising physician.[2][4][5]



Q3: What is the proposed mechanism behind avelumab infusion-related reactions?

A3: Avelumab-related IRRs are thought to be a form of cytokine release syndrome (CRS) rather than a true hypersensitivity reaction.[3][10][11] Avelumab is a human IgG1 monoclonal antibody with an intact Fc region, which can engage Fc receptors on immune cells like Natural Killer (NK) cells.[8] This engagement can lead to antibody-dependent cell-mediated cytotoxicity (ADCC) against PD-L1 expressing cells, triggering a rapid release of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6, which manifest as the clinical symptoms of an IRR. [10]

Q4: Can avelumab be re-administered after an infusion-related reaction?

A4: The decision to re-administer avelumab depends on the severity of the initial reaction. For Grade 1 and 2 reactions, after symptoms resolve, the infusion can often be resumed at a slower rate.[2][8][12] For subsequent infusions after a Grade 1 or 2 reaction, premedication is recommended.[4] However, for Grade 3 or 4 reactions, avelumab should be permanently discontinued.[1][2][4]

Data Presentation

Table 1: Incidence and Severity of Avelumab Infusion-Related Reactions (IRRs)

Feature	Data
Overall Incidence of IRRs	26%[1][6][7]
Incidence of Grade 3 IRRs	0.5%[1][6]
Incidence of Grade 4 IRRs	0.2%[1][6]
Timing of First IRR	98.6% occur within the first 4 infusions[2]
Patients with Grade ≥3 IRRs treated with IV corticosteroids	85%[1][6]

Table 2: Common Signs and Symptoms of Avelumab Infusion-Related Reactions



Symptom
Pyrexia (Fever)[1][2][3]
Chills/Rigors[1][2][3]
Flushing[1][2][3]
Hypotension[1][2][3]
Dyspnea (Shortness of breath)[1][2][3]
Wheezing[1][2][3]
Back Pain[1][2][3]
Abdominal Pain[1][2][3]
Urticaria (Hives)[1][2][3]

Experimental Protocols

Protocol 1: Multiplex Cytokine Profiling of Patient Serum

This protocol is for the quantitative analysis of multiple cytokines in serum samples from subjects before and after avelumab infusion to investigate the cytokine release associated with IRRs. A bead-based immunoassay, such as a Luminex or Bio-Plex assay, is recommended for this purpose.

Materials:

- Serum samples collected from subjects at baseline (pre-infusion) and at various time points post-infusion (e.g., 1, 4, 24 hours).
- Commercially available multiplex cytokine assay kit (e.g., Bio-Plex Pro™ Human Cytokine Screening Panel) containing capture antibody-coupled magnetic beads, detection antibodies, streptavidin-phycoerythrin (SA-PE), standards, and buffers.
- 96-well filter plate.
- Vacuum manifold or magnetic wash station.



- Multiplex array reader (e.g., Bio-Plex 200 or Luminex 200).
- Calibrated pipettes and tips.

Methodology:

- Sample Preparation: Thaw frozen serum samples on ice. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove any precipitates. Dilute serum samples according to the kit manufacturer's instructions (typically a 1:4 dilution with the provided sample diluent).
- Standard Curve Preparation: Reconstitute the lyophilized cytokine standards as per the kit protocol. Perform a serial dilution to generate a standard curve.
- Assay Procedure: a. Pre-wet the 96-well filter plate with wash buffer and aspirate. b. Add the antibody-coupled magnetic beads to each well. c. Wash the beads using a vacuum manifold or magnetic wash station. d. Add standards, controls, and diluted serum samples to the appropriate wells. e. Incubate the plate on a shaker at room temperature for the time specified in the kit manual (typically 30-60 minutes). f. Wash the plate to remove unbound material. g. Add the biotinylated detection antibody cocktail to each well and incubate on a shaker. h. Wash the plate. i. Add Streptavidin-PE to each well and incubate on a shaker. j. Wash the plate. k. Resuspend the beads in assay buffer.
- Data Acquisition: Acquire the data on a multiplex array reader. The instrument will measure the median fluorescence intensity (MFI) for each cytokine in each sample.
- Data Analysis: Use the assay software to generate a standard curve for each cytokine. The
 concentration of each cytokine in the serum samples will be interpolated from the
 corresponding standard curve. Key cytokines to analyze include TNF-α, IFN-γ, IL-6, IL-8,
 and IL-10.

Protocol 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol is to determine the ability of avelumab to induce ADCC against PD-L1 expressing target cells, a potential mechanism for IRR. A common method is the chromium-51 (51Cr) release assay.



Materials:

- Target cells: A human tumor cell line with high PD-L1 expression (e.g., H460 lung cancer cells).
- Effector cells: Peripheral blood mononuclear cells (PBMCs) or purified Natural Killer (NK) cells from healthy donors.
- Avelumab and an isotype control antibody.
- Chromium-51 (Na₂⁵¹CrO₄).
- Fetal bovine serum (FBS), RPMI-1640 medium.
- 96-well round-bottom plates.
- · Gamma counter.

Methodology:

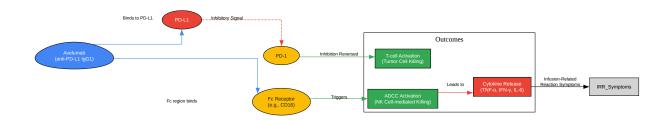
- Target Cell Labeling: a. Resuspend target cells at 1 x 10⁶ cells/mL in RPMI with 10% FBS. b. Add 100 μCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes. c. Wash the labeled target cells three times with medium to remove excess ⁵¹Cr. d. Resuspend the cells at 1 x 10⁵ cells/mL.
- Effector Cell Preparation: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. (Optional) Purify NK cells from PBMCs using a negative selection kit. c. Resuspend effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- ADCC Assay Setup: a. Plate 50 μL of labeled target cells (5,000 cells) into each well of a 96-well plate. b. Add 50 μL of avelumab or isotype control at various concentrations. c. Add 100 μL of effector cells at the desired E:T ratio. d. For spontaneous release control, add 100 μL of medium instead of effector cells. e. For maximum release control, add 100 μL of 2% Triton X-100.
- Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.



- Measurement of ⁵¹Cr Release: a. Centrifuge the plate at 250 x g for 5 minutes. b. Carefully collect 100 μL of supernatant from each well. c. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Data Analysis: Calculate the percentage of specific lysis using the following formula: %
 Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

Visualizations

Avelumab Signaling Pathway and ADCC Mechanism

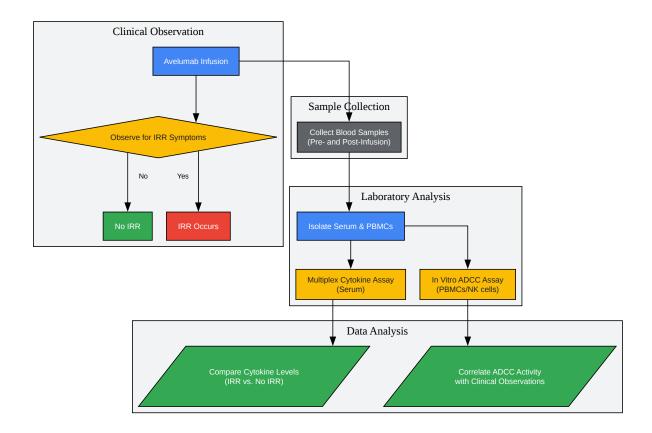


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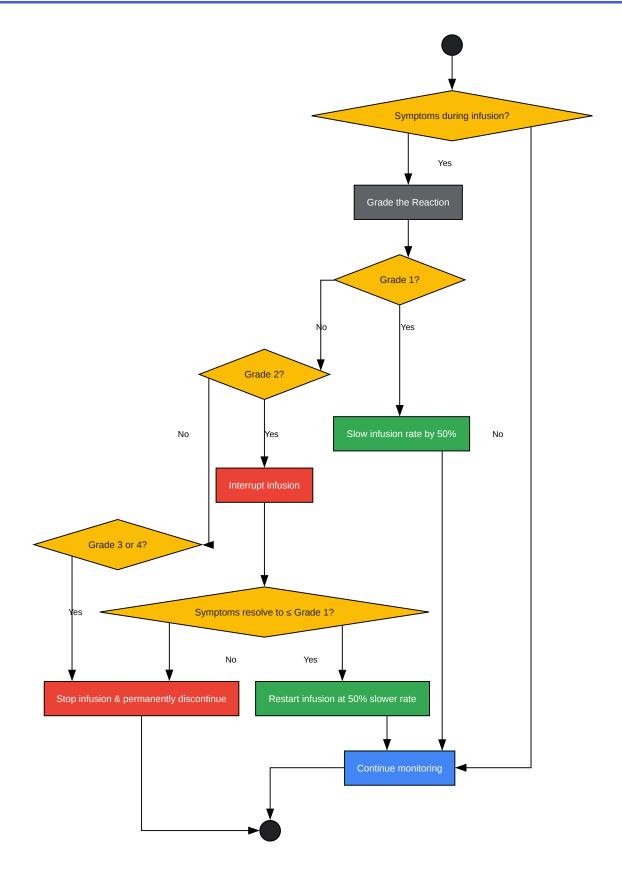
Caption: Avelumab's dual mechanism of action.

Experimental Workflow for Investigating Avelumab IRRs









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